6-METHYL-5-HEPTEN-2-OL

Übersicht

Beschreibung

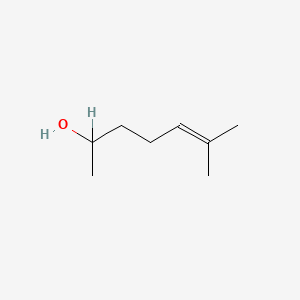

6-Methyl-5-hepten-2-ol, also known as sulcatol, is an organic compound with the molecular formula C8H16O. It is a secondary alcohol with a structure characterized by a heptene backbone and a hydroxyl group attached to the second carbon. This compound is known for its applications in the synthesis of pheromones and its use in the fragrance industry due to its pleasant odor.

Vorbereitungsmethoden

6-Methyl-5-hepten-2-ol can be synthesized through several methods:

Reduction or Catalytic Hydrogenation of Methylheptenone: This method involves the reduction of methylheptenone using a suitable reducing agent or catalytic hydrogenation to yield this compound.

From Geranonitrile: Another method involves boiling geranonitrile with alcoholic potassium hydroxide, which results in the formation of this compound.

Analyse Chemischer Reaktionen

Ozonolysis Reactions

6-Methyl-5-hepten-2-ol reacts with ozone (O₃) via electrophilic addition to its double bond. Kinetic studies at 296 K and 760 Torr revealed:

| Reaction Parameter | Value (cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|

| Rate coefficient (kₒ₃) | (3.8 ± 1.2) × 10⁻¹⁶ | |

| Major products | Formaldehyde, hydroxyacetone, secondary organic aerosols (SOAs) |

-

Mechanism : Ozone adds to the C5–C6 double bond, forming a primary ozonide that decomposes into a biradical intermediate [(CH₃)₂COO]*, which subsequently cleaves to produce carbonyl compounds.

-

Hydroperoxide pathway : Compelling evidence shows OH radical generation during ozonolysis, contributing to SOA formation. SOA yields are higher in the absence of OH scavengers (e.g., cyclohexane) .

Hydroxyl Radical (OH- ) Reactions

Gas-phase reactions with OH radicals proceed via H-abstraction or addition to the double bond:

| Reaction Parameter | Value (cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|

| Rate coefficient (kₒₕ) | (1.0 ± 0.3) × 10⁻¹⁰ | |

| Dominant pathway | H-abstraction from allylic C–H bonds |

-

Site-specific reactivity :

-

Environmental impact : OH-driven oxidation produces low SOA yields under atmospheric conditions compared to ozonolysis, but high reactant concentrations can enhance aerosol formation .

Key Findings:

-

Tropospheric lifetime :

-

Biodegradation : Readily biodegradable (91% degradation in 28 days via OECD 301F test) .

-

SOA formation : Moderate yields observed in chamber studies, but atmospheric relevance requires further investigation due to high reactant concentrations used experimentally .

Comparison with Structural Analogs:

| Compound | kₒ₃ (×10⁻¹⁶ cm³ molecule⁻¹ s⁻¹) | kₒₕ (×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| This compound | 3.8 ± 1.2 | 1.0 ± 0.3 |

| Linalool | 4.1 ± 1.0 | 1.7 ± 0.3 |

| 3-Methyl-1-penten-3-ol | 0.052 ± 0.006 | 0.62 ± 0.18 |

Thermal and Catalytic Reactions

While atmospheric reactions dominate, synthetic applications include:

-

Dehydration : Acid-catalyzed dehydration yields 6-methyl-5-hepten-2-one, a precursor in fragrance synthesis .

-

Oxidation : Controlled oxidation with catalysts (e.g., Pd) converts the alcohol to ketones, though this pathway is less studied compared to atmospheric processes .

Toxicological Byproducts

Reaction byproducts such as formaldehyde (a known carcinogen) and hydroxyacetone are of concern in indoor environments where the compound is used in fragrances .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

6-Methyl-5-hepten-2-ol serves as an essential building block in organic synthesis. Its unique structural features make it suitable for the development of new chemical reactions and compounds. It is often utilized in the synthesis of complex molecules due to its reactivity and ability to undergo various transformations.

Table 1: Synthetic Applications

| Application Area | Description | Example Reactions |

|---|---|---|

| Organic Synthesis | Intermediate for creating complex organic molecules | Reactions with aldehydes and ketones |

| Agrochemicals | Development of pesticides and herbicides | Synthesis of novel agrochemical agents |

| Pharmaceuticals | Intermediate in drug synthesis | Enhancing efficacy of medications |

Biological Applications

Pheromone Research

In biological studies, this compound acts as a pheromone for certain insect species, particularly the ambrosia beetle (Gnathotrichus sulcatus). It elicits aggregation behavior, facilitating mating and colonization of host trees. This application is crucial for understanding insect behavior and developing pest management strategies.

Case Study: Insect Behavior

A study demonstrated that a specific enantiomeric composition of this compound significantly increased attraction in both male and female ambrosia beetles, highlighting its importance in ecological research and pest control strategies.

Medical Applications

Potential in Drug Development

Research indicates that this compound may have therapeutic potential in treating inflammatory diseases and certain types of cancer. Its biochemical properties allow it to interact with various biological pathways, making it a candidate for further pharmacological studies.

Table 2: Medical Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Inflammatory Diseases | Anti-inflammatory effects observed | Potential for new treatments |

| Cancer Research | Inhibition of cancer cell proliferation | Development of cancer therapies |

Industrial Applications

Flavor and Fragrance Industry

The pleasant aroma of this compound makes it a popular choice in the flavor and fragrance industry. It is used as a flavoring agent in food products and as a scent component in perfumes.

Table 3: Industrial Uses

| Industry | Application | Benefits |

|---|---|---|

| Food Industry | Flavoring agent | Enhances taste profile |

| Cosmetics | Scent component | Improves product appeal |

| Fragrance | Key ingredient in perfumes | Provides distinctive aromas |

Agricultural Applications

Agrochemical Development

The compound is being explored for use in developing agrochemicals, such as pesticides and herbicides. Its efficacy in pest management can contribute to sustainable agricultural practices.

Wirkmechanismus

The mechanism of action of 6-Methyl-5-hepten-2-ol involves its interaction with specific molecular targets, particularly in insects. It acts as a pheromone, binding to olfactory receptors in insects, which triggers a behavioral response such as aggregation or attraction . The pathways involved include the activation of olfactory sensory neurons and subsequent signal transduction leading to the desired behavioral outcome.

Vergleich Mit ähnlichen Verbindungen

6-Methyl-5-hepten-2-ol can be compared with other similar compounds such as:

6-Methyl-5-hepten-2-one: This is the oxidized form of this compound and shares similar applications in the fragrance industry.

cis-3-Hexen-1-ol: Another alcohol used in the fragrance industry, known for its grassy odor.

2,6-Dimethyl-5-heptenal: A related compound with applications in flavor and fragrance formulations.

The uniqueness of this compound lies in its dual role as both a pheromone and a fragrance component, making it valuable in both scientific research and industrial applications.

Biologische Aktivität

6-Methyl-5-hepten-2-ol, also known as sulcatol, is a naturally occurring compound found in various plants and is recognized for its biological activity. This article provides a comprehensive overview of its biological properties, including toxicity, potential therapeutic applications, and ecological roles.

- Molecular Formula : C₈H₁₆O

- Molecular Weight : 128.215 g/mol

- CAS Number : 1569-60-4

Toxicity

Studies indicate that this compound exhibits low acute toxicity. The oral LD50 in rats is approximately 3,570 mg/kg body weight, with symptoms including apathy and dyspnea at higher doses . In dermal toxicity tests, the compound showed slight irritation but no significant sensitization potential in guinea pigs .

Table 1: Toxicity Data of this compound

| Test Type | Species | Result |

|---|---|---|

| Oral LD50 | Rat | 3,570 mg/kg |

| Dermal LD50 | Rabbit | >5,000 mg/kg |

| Inhalation LC50 | Rat | >13.96 mg/l (4 hrs) |

| Skin Sensitization | Guinea Pig | Negative |

Reproductive and Developmental Toxicity

In a 90-day study, administration of the compound at doses up to 1,000 mg/kg/day indicated testicular toxicity affecting spermatogenesis at high doses. However, no adverse effects were observed in females regarding reproductive organs or the estrous cycle . The NOAEL for maternal and prenatal developmental toxicity was determined to be 200 mg/kg/day .

Ecological Role

This compound is identified as a component in the alarm pheromones of certain ant species (Formica) and plays a critical role in their communication systems. It constitutes a significant part of the volatiles from mandibular gland secretions . This suggests an ecological function that aids in survival by alerting colony members to threats.

Potential Therapeutic Applications

The compound is also being explored for its potential use in pharmaceuticals and as an insect attractant. Its role as a pheromone precursor for ambrosia beetles highlights its significance in pest management strategies .

Case Studies and Research Findings

- Gas Phase Reactions : Research indicates that this compound reacts with ozone and hydroxyl radicals, which may influence atmospheric chemistry and ecological interactions .

- Chemical Characterization : A study focusing on essential oils highlighted the presence of this compound among other compounds, showcasing its relevance in traditional medicine practices .

- Ozonolysis Mechanisms : The ozonolysis of this compound has been studied to understand its degradation pathways and environmental impact, following the Criegee mechanism typical for alkenes .

Eigenschaften

IUPAC Name |

6-methylhept-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEFFKYYKJVVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051754 | |

| Record name | 6-Methylhept-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-60-4, 4630-06-2 | |

| Record name | 6-Methyl-5-hepten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulcatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYL-5-HEPTEN-2-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hepten-2-ol, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylhept-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylhept-5-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULCATOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33321H09GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Sulcatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.